molecular formula C8H8ClN5 B14267277 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride CAS No. 134778-25-9

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride

Cat. No.: B14267277
CAS No.: 134778-25-9
M. Wt: 209.63 g/mol
InChI Key: KFVWGVFKOBNBJW-UHFFFAOYSA-M
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Description

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride typically involves the formation of the pyrazolopyridine core followed by diazotization. One common method starts with the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with nitrous acid under acidic conditions to form the diazonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and diazotization, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline).

    Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with biological molecules, leading to potential therapeutic effects. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is unique due to its diazonium group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications .

Properties

134778-25-9

Molecular Formula

C8H8ClN5

Molecular Weight

209.63 g/mol

IUPAC Name

4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium;chloride

InChI

InChI=1S/C8H8N5.ClH/c1-4-3-5(2)10-7-6(4)8(11-9)13-12-7;/h3H,1-2H3,(H,10,12,13);1H/q+1;/p-1

InChI Key

KFVWGVFKOBNBJW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)[N+]#N)C.[Cl-]

Origin of Product

United States

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